molecular formula C14H25NO6S B2608295 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate CAS No. 1372548-28-1

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate

Cat. No. B2608295
M. Wt: 335.42
InChI Key: KVJRBIFIIKYCHJ-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C13H23NO4 . It is also known as N-Boc-4-Carbethoxy Piperidine . It is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H21NO5S . The molecular weight is 279.35 .


Chemical Reactions Analysis

This compound is used in chemical reactions as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides .


Physical And Chemical Properties Analysis

This compound has a density of 1.046 g/mL at 25 °C . Its boiling point is between 120-135 °C/0.5 mmHg . The vapor pressure is 0mmHg at 25°C . The refractive index is n20/D 1.458 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, demonstrates the compound's role as a key intermediate in the development of pharmaceuticals like Vandetanib. This synthesis involves acylation, sulfonation, and substitution reactions, highlighting the compound's utility in complex organic synthesis processes (Wang, Tang, Xu, & Wang, 2015).

Potential in Medicinal Chemistry

Research on derivatives like tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates showcases their role as N-(Boc) nitrone equivalents, useful in the reaction with organometallics to yield N-(Boc)hydroxylamines. This indicates the compound's significance in the synthesis of organic molecules with potential biological activities (Guinchard, Vallée, & Denis, 2005).

Applications in Drug Development

The efficient and practical asymmetric synthesis of related compounds, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, illustrates its utility as an intermediate for the synthesis of nociceptin antagonists. This highlights the compound's importance in the development of novel therapeutics for managing pain and other conditions (Jona et al., 2009).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-methylsulfonylpiperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6S/c1-6-20-11(16)14(22(5,18)19)7-9-15(10-8-14)12(17)21-13(2,3)4/h6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJRBIFIIKYCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (2 g, 7.78 mmol) in THF (25 mL) was cooled to −78° C. followed by dropwise addition of LDA (1.8 M in THF, 8.8 mL, 15.56 mmol) and was stirred at the same temperature for 45 minutes followed by addition of methanesulfonyl chloride (1.3 g, 11.67 mmol) at −78° C. The temperature of the reaction was slowly raised to rt and left to stir for 6 h. The reaction was then cooled to 0° C. and quenched by drop wise addition of saturated NH4Cl solution (50 mL), extracted with EtOAc (3×100 mL) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 30% EtOAc:hexane to obtain the product as an orange viscous liquid (0.20 g, 8.0% yield). MS: 336.18 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
8%

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